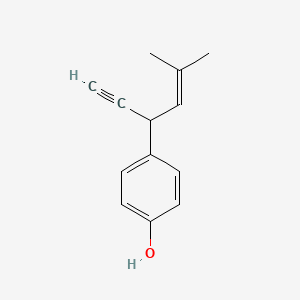
7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-ethyl-1-(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-ethyl-1-(4-fluorophenyl)-: is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional substituents such as an ethyl group and a fluorophenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-ethyl-1-(4-fluorophenyl)- typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, converting it into a dihydropyrazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Introduction of various substituents on the fluorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of 7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-ethyl-1-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
- 7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-phenyl-
- 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-phenyl-
- 3-Ethyl-1-(4-fluorophenyl)-6-phenyl-4,5-dihydropyrazolo(3,4-c)pyridin-7-one
Uniqueness: The presence of the ethyl group and the fluorophenyl group in 7H-Pyrazolo(3,4-c)pyridin-7-one, 1,6-dihydro-3-ethyl-1-(4-fluorophenyl)- imparts unique chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications .
Propiedades
Número CAS |
63979-77-1 |
|---|---|
Fórmula molecular |
C14H12FN3O |
Peso molecular |
257.26 g/mol |
Nombre IUPAC |
3-ethyl-1-(4-fluorophenyl)-6H-pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C14H12FN3O/c1-2-12-11-7-8-16-14(19)13(11)18(17-12)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,16,19) |
Clave InChI |
ULWVYGBMCGZXKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C2=C1C=CNC2=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)

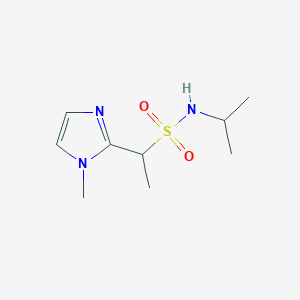
![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13957115.png)

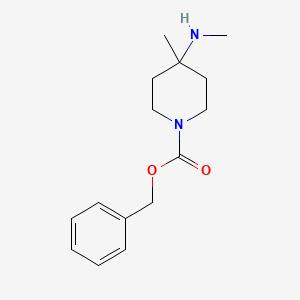
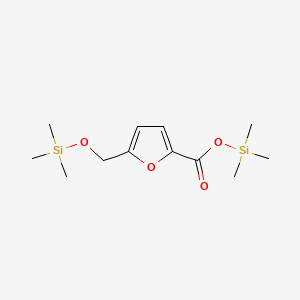
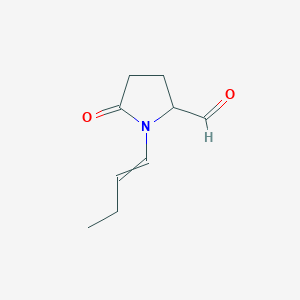
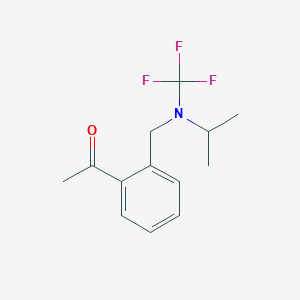
![Methyl 3-[(trimethylsilyl)oxy]butanoate](/img/structure/B13957152.png)
![4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone](/img/structure/B13957159.png)
